molecular formula C9H11NO B14838156 4-Cyclopropoxy-3-methylpyridine

4-Cyclopropoxy-3-methylpyridine

Cat. No.: B14838156
M. Wt: 149.19 g/mol
InChI Key: SXZOPCLQBUKCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-3-methylpyridine is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: These methods often involve the use of catalysts and controlled reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropoxy-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxy-3-methylpyridine is unique due to the presence of both a cyclopropoxy group and a methyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-cyclopropyloxy-3-methylpyridine

InChI

InChI=1S/C9H11NO/c1-7-6-10-5-4-9(7)11-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

SXZOPCLQBUKCOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.